N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a complex molecule that appears to be related to the class of 2-oxo-2H-chromene derivatives. These compounds are of significant interest due to their potential pharmacological properties, including anticancer activity.
Synthesis Analysis
The synthesis of related 2-oxo-2H-chromenylpyrazolecarboxylates has been reported through a [3 + 2] cycloaddition of 2H-chromenophenylhydrazones with diethyl/dimethylbut-2-ynedioates. Additionally, phenylchromeno[4,3-c]pyrazol-4(1H)-ones were prepared from corresponding phenylhydrazones using a catalytic amount of piperidine in the presence of pyridine as a solvent at 100 °C . Another relevant synthesis method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with a bromine-containing zinc enolate prepared from α,α-dibromopinacolin and zinc, leading to cyclopropa[c]chromene derivatives . These methods could potentially be adapted or provide insight into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple functional groups including a tetrazole ring, a cyclopropylamine moiety, and a chromene backbone. The presence of these groups suggests a molecule with a potential for varied biological activity and interaction with biological targets. The chromene core, in particular, is a common feature in molecules with anticancer properties .
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by its functional groups. The tetrazole ring is known for its bioisosterism with the carboxyl group and its role in drug design due to its acidity and ability to form hydrogen bonds . The cyclopropylamine could be involved in nucleophilic substitution reactions, while the chromene core might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds exhibit interesting photophysical properties, such as UV and fluorescence, which could be relevant for the compound . The solubility and stability of the compound would be influenced by its functional groups and overall molecular structure, which could be crucial for its potential use as a pharmacological agent.
Scientific Research Applications
Synthesis of Chromene Derivatives
A one-pot, three-component protocol has been developed for the synthesis of indolyl-4H-chromene-3-carboxamides, showcasing a versatile approach to generating compounds with potential antioxidant and antibacterial properties. This synthesis involves salicylaldehydes, substituted acetoacetanilides, and indoles, demonstrating the chromene system's adaptability for various biological applications (Subbareddy & Sumathi, 2017).
Metal Complexes with Chromene Ligands
Novel copper(II), cobalt(II), and nickel(II) complexes with chromene-based ligands have been synthesized, showing the potential for these complexes in spectroscopic studies and possibly catalytic or electronic applications. The structural determination via X-ray diffraction highlights the versatile coordination environment these chromene ligands offer (Myannik et al., 2018).
Antibacterial and Antifungal Properties
Chromene derivatives have been evaluated for their antibacterial and antifungal activities, with several compounds showing promising results against a variety of microbial strains. This research paves the way for the development of new antimicrobial agents based on the chromene scaffold, highlighting its potential in addressing resistance issues (Ramaganesh et al., 2010).
Antimicrobial Activity of Tetrazole Derivatives
The design, synthesis, and evaluation of chromene-based tetrazole derivatives for their antimicrobial activity underscore the structural versatility of chromenes in medicinal chemistry. These compounds exhibit moderate to potent antimicrobial activities, showcasing their potential as therapeutic agents (Chopra et al., 2019).
Eco-friendly Synthesis Approaches
Research on green chemistry approaches for synthesizing chromene derivatives emphasizes the importance of environmentally friendly methods in chemical synthesis. Potassium phthalimide has been used as a catalyst for the synthesis of various chromene compounds, highlighting an eco-friendly route with high yields and simple work-up procedures (Kiyani & Ghorbani, 2014).
Safety And Hazards
properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5/c29-19(23-14-5-6-14)12-27-22(32)28(26-25-27)16-9-7-15(8-10-16)24-20(30)17-11-13-3-1-2-4-18(13)33-21(17)31/h1-4,7-11,14H,5-6,12H2,(H,23,29)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAFZTLHGDRBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.